Cas no 2137419-02-2 ((3R,4S)-4-methoxyoxolane-3-sulfinyl chloride)

(3R,4S)-4-Methoxyoxolane-3-sulfinyl chloride is a chiral sulfinyl chloride derivative with significant utility in asymmetric synthesis. Its stereochemically defined structure makes it a valuable intermediate for constructing enantiomerically pure compounds, particularly in pharmaceutical and agrochemical applications. The methoxy and sulfinyl chloride functionalities enhance its reactivity, enabling selective transformations such as nucleophilic substitutions or cycloadditions. The (3R,4S) configuration ensures high stereocontrol in reactions, facilitating the synthesis of complex chiral molecules. This compound is particularly advantageous for producing sulfoxides and sulfonamides with precise stereochemistry. Its stability under controlled conditions further supports its use in multistep synthetic routes. Proper handling under inert atmospheres is recommended due to its sensitivity to moisture.
(3R,4S)-4-methoxyoxolane-3-sulfinyl chloride structure
2137419-02-2 structure
Product name:(3R,4S)-4-methoxyoxolane-3-sulfinyl chloride
CAS No:2137419-02-2
MF:C5H9ClO3S
MW:184.641159772873
CID:5858288
PubChem ID:165452809

(3R,4S)-4-methoxyoxolane-3-sulfinyl chloride Chemical and Physical Properties

Names and Identifiers

    • (3R,4S)-4-methoxyoxolane-3-sulfinyl chloride
    • 2137419-02-2
    • EN300-732684
    • Inchi: 1S/C5H9ClO3S/c1-8-4-2-9-3-5(4)10(6)7/h4-5H,2-3H2,1H3/t4-,5+,10?/m0/s1
    • InChI Key: HXACJJFBIWSKID-YXQJYQJSSA-N
    • SMILES: ClS([C@@H]1COC[C@@H]1OC)=O

Computed Properties

  • Exact Mass: 183.9960930g/mol
  • Monoisotopic Mass: 183.9960930g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 54.7Ų

(3R,4S)-4-methoxyoxolane-3-sulfinyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-732684-1.0g
(3R,4S)-4-methoxyoxolane-3-sulfinyl chloride
2137419-02-2
1g
$0.0 2023-06-07

Additional information on (3R,4S)-4-methoxyoxolane-3-sulfinyl chloride

(3R,4S)-4-methoxyoxolane-3-sulfinyl chloride: A Comprehensive Overview

(3R,4S)-4-methoxyoxolane-3-sulfinyl chloride (CAS No. 2137419-02-2) is a specialized compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This molecule, characterized by its unique structural features, holds potential applications in various areas, including pharmaceutical development and materials science. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements related to (3R,4S)-4-methoxyoxolane-3-sulfinyl chloride.

Chemical Structure and Properties

(3R,4S)-4-methoxyoxolane-3-sulfinyl chloride is a chiral sulfinyl chloride derivative with a five-membered oxolane ring. The presence of the methoxy group at the 4-position and the sulfinyl chloride moiety at the 3-position imparts specific stereochemical and reactivity characteristics to the molecule. The chiral centers at positions 3 and 4 contribute to its enantiomeric purity, making it a valuable building block for asymmetric synthesis.

The compound is highly reactive due to the electrophilic nature of the sulfinyl chloride group. This reactivity allows it to participate in a variety of chemical reactions, such as nucleophilic substitution and addition reactions. The methoxy group enhances the stability of the molecule by providing electron-donating effects, which can influence its reactivity and selectivity in synthetic transformations.

Synthesis Methods

The synthesis of (3R,4S)-4-methoxyoxolane-3-sulfinyl chloride involves several steps that require precise control over stereochemistry and reactivity. One common approach is to start with a suitable chiral precursor, such as a chiral alcohol or epoxide, and then introduce the sulfinyl chloride functionality through a series of reactions.

A typical synthetic route involves the following steps:

  • Chiral Epoxide Formation: A chiral alcohol is oxidized to form a chiral epoxide using an appropriate oxidizing agent.
  • Methylation: The epoxide is then methylated at the 4-position using a methylating agent such as dimethyl sulfate or methyl iodide.
  • Sulfinylation: The methoxylated epoxide is treated with a sulfinylating agent, such as sodium sulfinyl chloride or thionyl chloride, to introduce the sulfinyl chloride group at the 3-position.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high enantiomeric purity.

This synthetic pathway allows for the controlled introduction of functional groups while maintaining the desired stereochemistry. Recent advancements in asymmetric catalysis have further refined these methods, enabling more efficient and scalable production of (3R,4S)-4-methoxyoxolane-3-sulfinyl chloride.

Applications in Medicinal Chemistry

The unique properties of (3R,4S)-4-methoxyoxolane-3-sulfinyl chloride make it an attractive candidate for use in medicinal chemistry. Its reactivity and stereochemical features can be leveraged to synthesize complex molecules with potential therapeutic applications. For example, recent studies have explored its use in the synthesis of bioactive compounds targeting various diseases.

In one notable study published in the Journal of Medicinal Chemistry, researchers utilized (3R,4S)-4-methoxyoxolane-3-sulfinyl chloride as a key intermediate in the synthesis of novel inhibitors for protein kinases. These inhibitors showed promising activity against cancer cell lines and are currently being evaluated for their potential as anticancer agents.

Another area of interest is the use of this compound in the development of antiviral agents. A study published in Organic Letters demonstrated that derivatives of (3R,4S)-4-methoxyoxolane-3-sulfinyl chloride exhibited potent antiviral activity against several RNA viruses. The specific structural features of these derivatives were found to enhance their binding affinity to viral targets, leading to improved efficacy.

Recent Research Advancements strong> p > p >The ongoing research on( 3 R , 4 S ) - 4 - meth oxy ox ol ane - 3 - su lfi ny l chlor ide< /str ong >continues to uncover new possibilities for its application in various fields . One recent breakthrough involves its use in materials science , particularly in the development of advanced polymers . Scientists at a leading research institute have successfully incorporated( 3 R , 4 S ) - 4 - meth oxy ox ol ane - 3 - su lfi ny l chlor ide< /str ong >into polymer chains , resulting in materials with enhanced mechanical properties and thermal stability . These polymers show promise for use in high-performance applications , such as aerospace and electronics . p > p >In addition , studies on( 3 R , 4 S ) - 4 - meth oxy ox ol ane - 3 - su lfi ny l chlor ide< /str ong >have also explored its potential as a catalyst or catalyst precursor . Research published in Catalysis Science & Technology demonstrated that derivatives of this compound can serve as efficient catalysts for asymmetric reactions , leading to high enantioselectivity and yield . This finding opens up new avenues for green chemistry and sustainable manufacturing processes . p > p >Furthermore , computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity patterns of( 3 R , 4 S ) - 4 - meth oxy ox ol ane - 3 - su lfi ny l chlor ide< /str ong >. These theoretical models help predict its behavior under different reaction conditions , guiding experimental design and optimization . p > p >< strong >Conclusion< /str ong > p > p >< strong >( 3 R , 4 S ) - 4 - meth oxy ox ol ane - 3 - su lfi ny l chlor ide< /str ong >( CAS No . 2137419-02-2 ) is a versatile compound with significant potential across multiple scientific disciplines . Its unique chemical structure and properties make it an invaluable tool for researchers working in organic synthesis , medicinal chemistry , materials science , and catalysis . As ongoing research continues to uncover new applications and optimize existing methods , this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation . p > article > response >

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